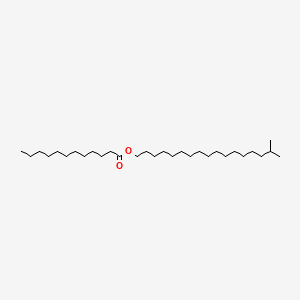
Isostearyl laurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isostearyl laurate is a useful research compound. Its molecular formula is C30H60O2 and its molecular weight is 452.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cosmetic and Personal Care Products
Isostearyl laurate is primarily used in cosmetic formulations due to its emollient properties. It provides a smooth, non-greasy feel on the skin and enhances the spreadability of products.
Key Applications:
- Moisturizers and Creams: Acts as a skin conditioning agent, improving hydration and texture.
- Sunscreens: Functions as a solvent for UV filters, enhancing their stability and efficacy.
- Makeup Products: Used in foundations and lipsticks to improve texture and application.
Case Study:
A clinical study evaluated a moisturizer containing this compound, demonstrating significant improvements in skin hydration and barrier function over a 4-week period compared to a control formulation without this ingredient .
Pharmaceutical Formulations
In pharmaceuticals, this compound serves as an excipient that aids in drug delivery systems. Its ability to enhance skin penetration makes it valuable in topical preparations.
Key Applications:
- Transdermal Drug Delivery Systems: Enhances the permeation of active ingredients through the skin barrier.
- Ointments and Gels: Improves the consistency and stability of topical formulations.
Data Table: Enhancements in Drug Permeation
Food Industry Applications
This compound is recognized as a food additive, primarily used as an emulsifier and stabilizer in various food products. It helps maintain the texture and consistency of emulsions.
Key Applications:
- Emulsions: Used in salad dressings and sauces to stabilize oil-water mixtures.
- Flavoring Agents: Acts as a carrier for flavor compounds, enhancing their solubility and distribution.
Safety and Regulatory Status
This compound has been evaluated for safety in cosmetic applications. The Cosmetic Ingredient Review (CIR) has deemed it safe for use in cosmetics when formulated to avoid irritation . It is also approved for use as a food additive under specific regulations.
Propriétés
Numéro CAS |
72576-79-5 |
|---|---|
Formule moléculaire |
C30H60O2 |
Poids moléculaire |
452.8 g/mol |
Nom IUPAC |
16-methylheptadecyl dodecanoate |
InChI |
InChI=1S/C30H60O2/c1-4-5-6-7-8-14-18-21-24-27-30(31)32-28-25-22-19-16-13-11-9-10-12-15-17-20-23-26-29(2)3/h29H,4-28H2,1-3H3 |
Clé InChI |
WPIOBXGJZUSKGK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
SMILES canonique |
CCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















